5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine and aldehyde functional groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-furylamine with a brominated aldehyde under acidic conditions to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: 5-Bromo-4-(3-furyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-furyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(3-Furyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-(2-furyl)imidazole-2-carbaldehyde: Similar structure but with a different position of the furan ring, potentially leading to different chemical and biological properties.
Uniqueness: The bromine atom provides a site for further functionalization, while the furan ring contributes to the compound’s aromaticity and stability .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-4-(furan-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-7(5-1-2-13-4-5)10-6(3-12)11-8/h1-4H,(H,10,11) |
InChI Key |
FPASMEGSTJPDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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